Comparative Predicted pKa: Enhanced Acidity vs. Unsubstituted Pyridinone
The predicted pKa of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid is 4.32±0.10 . This value is significantly lower than the predicted pKa of 5.90 for the unsubstituted analog, 1(2H)-Pyridinepropanoic acid, 2-oxo- . The ~1.58 unit decrease in pKa is attributed to the strong electron-withdrawing inductive effect of the 5-trifluoromethyl group, which stabilizes the conjugate base.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.32±0.10 (Predicted) |
| Comparator Or Baseline | 1(2H)-Pyridinepropanoic acid, 2-oxo- (Unsubstituted analog): 5.90 (Predicted) |
| Quantified Difference | ΔpKa ≈ -1.58 |
| Conditions | ACD/Labs predicted pKa for the carboxylic acid moiety |
Why This Matters
This enhanced acidity directly impacts the compound's behavior in aqueous and buffered solutions, influencing its solubility, protein binding potential, and its suitability for specific conjugation reactions (e.g., amide bond formation) under mildly basic conditions.
